N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide
Overview
Description
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide: is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines an indole derivative with a sulfonamide group, making it a subject of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide typically involves multiple steps:
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Formation of the Indole Derivative: : The initial step involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
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Acetylation: : The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom.
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Sulfonamide Formation: : The acetylated indole is reacted with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine. This step involves nucleophilic substitution, where the sulfonyl chloride group is replaced by the indole nitrogen, forming the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
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Substitution: : The chloro group in the benzene ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has several applications:
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Medicinal Chemistry: : It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
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Biological Research: : Used as a probe to study enzyme interactions and protein binding due to its unique structural features.
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Materials Science: : Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide exerts its effects depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways involved in disease processes.
Biological Probes: It can bind to proteins or nucleic acids, allowing researchers to study their structure and function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide
- N-(1-acetylindolin-6-yl)-N-(1-benzylpiperidin-4-yl)acrylamide
Uniqueness
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide is unique due to the presence of both a chloro and a methoxy group on the benzene ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may lack these functional groups or have different substituents.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3-chloro-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-11(21)20-8-7-12-3-4-13(9-16(12)20)19-25(22,23)14-5-6-17(24-2)15(18)10-14/h3-6,9-10,19H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXFTLSUCIOAMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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